5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, leading to different chemical and biological properties.
Phenylpyrazoles: These compounds contain a pyrazole ring fused with a phenyl group, offering different pharmacological profiles.
Uniqueness
5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored biological activities and material properties.
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-10-5-8(13-14-10)7-6-12-15-4-2-1-3-9(7)15/h1-6H,(H3,11,13,14) |
InChI Key |
MWNKPHNMSZECSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=CC(=NN3)N |
Origin of Product |
United States |
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